molecular formula C12H9Cl2F3N2 B1649863 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl- CAS No. 106204-62-0

1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl-

Cat. No.: B1649863
CAS No.: 106204-62-0
M. Wt: 309.11 g/mol
InChI Key: NWVMGWMIQCRKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl- is a useful research compound. Its molecular formula is C12H9Cl2F3N2 and its molecular weight is 309.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106204-62-0

Molecular Formula

C12H9Cl2F3N2

Molecular Weight

309.11 g/mol

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C12H9Cl2F3N2/c1-6-3-7(2)19(18-6)11-9(13)4-8(5-10(11)14)12(15,16)17/h3-5H,1-2H3

InChI Key

NWVMGWMIQCRKNB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,6-dichloro-4-trifluoromethylphenylhydrazine (5.0 g), 2,4-pentanedione (2.1 ml) and conc. sulphuric acid (0.8 ml) in ethanol (40 ml) was heated under reflux for 20 hours. The ethanol was evaporated under reduced pressure and the residue dissolved in dichloromethane. The extract was washed with sodium bicarbonate solution and brine, dried over magnesium sulphate and evaporated to give 3,5-dimethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pentan-2,4-dione (0.100 g) was added to a stirred solution of 2,6-dichloro-4-trifluoromethylphenylhydrazine (0.245 g) in ethanol (4.5 ml), followed by glacial acetic acid (0.5 ml), at room temperature. The reaction mixture was heated under reflux for 1 hour, then evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, using dichloromethane as eluant, to provide a colourless oil initially which crystallised, after removal of extraneous solvent in vacuo, to furnish the title compound (0.265 g), m.p. 87-89° C. δ(CDCl3): 2.10 (s,3H), 2.32 (s,3H), 6.07 (s,1H), 7.72 (s,2H). MS (thermospray): M/Z [M] 309.0; C12H9Cl2F3N2 requires 309.12.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.